TC KHNS 11
Overview
Description
TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor that is orally bioavailable.
Mechanism of Action
Target of Action
TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, this compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .
Pharmacokinetics
This compound exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The inhibition of PI3Kδ by this compound results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .
Biochemical Analysis
Biochemical Properties
TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor. It has biochemical IC50 values of 9, 262, 1650, and 4630 nM for PI 3-Kδ, PI 3-Kα, PI 3-Kβ, and PI 3-Kγ, respectively . It is selective for PI 3-Kδ over a panel of lipid and protein kinases .
Cellular Effects
In cellular contexts, this compound has IC50 values of 49, 3440, and 6530 nM for PI 3-Kδ, PI 3-Kα, and PI 3-Kβ, respectively . It inhibits B-cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the PI 3-kinase δ . This inhibition translates into modulation of isoform-dependent immune cell function .
Dosage Effects in Animal Models
After oral administration of this compound to rats, proximal PD markers are inhibited, and dose-dependent efficacy in a mechanistic plaque forming cell assay could be demonstrated .
Properties
IUPAC Name |
5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXJLQBSYAMGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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